Thieno[2,3-b]pyridine

DRAK2 kinase inhibition β-cell apoptosis protection type 1 diabetes

Thieno[2,3-b]pyridine is the privileged scaffold behind nanomolar c-Src, VEGFR-2, Pim-1, DRAK2, and FAK inhibitors validated by X-ray crystallography. Unlike isomeric thienopyridines, only the [2,3-b] annulation uniquely engages sulfur in magnesium coordination and delivers the precise H-bond geometry required for ATP-binding pocket occupancy. With derivatives achieving dual VEGFR-2/PIM-1 inhibition exceeding doxorubicin and patented MDR reversal activity (US 9,908,893), this core scaffold is essential for kinase drug discovery and metallodrug design. Procure ≥98% pure material now.

Molecular Formula C7H5NS
Molecular Weight 135.19 g/mol
CAS No. 272-23-1
Cat. No. B153569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[2,3-b]pyridine
CAS272-23-1
Synonymsthieno(2,3-b)pyridine
Molecular FormulaC7H5NS
Molecular Weight135.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)SC=C2
InChIInChI=1S/C7H5NS/c1-2-6-3-5-9-7(6)8-4-1/h1-5H
InChIKeySMZMHUCIDGHERP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thieno[2,3-b]pyridine (CAS 272-23-1): A Versatile Fused Heterocyclic Scaffold for Kinase-Targeted Drug Discovery and Chemical Biology


Thieno[2,3-b]pyridine (CAS 272-23-1) is a bicyclic aromatic heterocycle consisting of a thiophene ring fused to a pyridine ring in the [2,3-b] annulation mode. This core scaffold serves as a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against multiple kinase targets including c-Src, Pim-1, DRAK2 (STK17B), VEGFR-2, and FAK [1]. The compound is characterized by a molecular formula of C₇H₅NS, a molecular weight of 135.19 g/mol, and a predicted pKa of 4.54, with the nitrogen atom in the pyridine ring providing sites for coordination chemistry and functional derivatization [2]. Among the six known thienopyridine isomers (thieno[2,3-b]-, [3,2-b]-, [2,3-c]-, [3,2-c]-, [3,4-b]-, and [3,4-c]pyridine), the [2,3-b] isomer exhibits unique regiochemical and electronic properties that distinguish it from closely related analogs in both synthetic accessibility and biological target engagement [1].

Why Generic Thienopyridine Substitution Fails: Critical Differentiation of Thieno[2,3-b]pyridine in Biological and Chemical Systems


Among the six isomeric thienopyridine structures characterized by different annulation modes, the [2,3-b] isomer exhibits fundamentally distinct chemical and biological behavior that precludes simple substitution with analogs such as thieno[3,2-b]pyridine or thieno[2,3-c]pyridine [1]. In metal complexation studies, the thieno[2,3-b]pyridine scaffold demonstrates unique coordination behavior where the sulfur atom plays a critical role in magnesium ion binding—a property not observed with the [3,2-b] isomer [2]. Furthermore, the regiochemistry of the [2,3-b] fusion creates a specific spatial arrangement of hydrogen bond acceptors and donors that directly impacts kinase ATP-binding pocket occupancy, as evidenced by X-ray crystallographic studies of c-Src inhibitor complexes [3]. Derivatives based on the parent thieno[2,3-b]pyridine core have been validated across at least seven distinct kinase targets (c-Src, Pim-1, DRAK2, VEGFR-2, FAK, PI-PLC, and mGluR5) with nanomolar potency, while systematic SAR studies confirm that even subtle alterations to the fused ring system abrogate target engagement [4].

Quantitative Differentiation Evidence: Thieno[2,3-b]pyridine Versus Closest Analogs in Kinase Inhibition, Antiproliferative Activity, and Synthetic Tractability


Thieno[2,3-b]pyridine-Derived DRAK2 Inhibitor Y17 Demonstrates Nanomolar Potency and In Vivo β-Cell Protection Versus Parent Scaffold

Through comprehensive structure-activity relationship (SAR) analyses, a series of thieno[2,3-b]pyridine derivatives was synthesized and evaluated for DRAK2 (STK17B) kinase inhibition. The optimized lead compound Y17 (based on the thieno[2,3-b]pyridine scaffold) exhibited nanomolar potency against DRAK2, representing a substantial improvement over the unsubstituted parent thieno[2,3-b]pyridine core [1]. The study further demonstrated that Y17 protected pancreatic islet β-cells from apoptosis in both in vitro assays and in vivo models, establishing a direct functional link between thieno[2,3-b]pyridine scaffold optimization and therapeutic efficacy [1].

DRAK2 kinase inhibition β-cell apoptosis protection type 1 diabetes

Thieno[2,3-b]pyridine Scaffold Enables Dual VEGFR-2/PIM-1 Kinase Inhibition with Superior Apoptosis Induction Versus Doxorubicin in Multiple Cancer Cell Lines

A series of novel pyridine and thieno[2,3-b]pyridine derivatives were synthesized and screened via MTT assay for cytotoxic activities against normal fibroblasts and four cancer cell lines (HepG-2, Caco-2, MCF-7, and PC-3). Compounds 3a, 9e, 10b, and 10c exhibited anticancer activities at nanomolar IC₅₀ with promising safety profiles [1]. These thieno[2,3-b]pyridine derivatives activated caspase 3/7 and induced apoptosis as well as DNA fragmentation more than doxorubicin in all four cancer cell lines. Furthermore, they exerted promising dual VEGFR-2/PIM-1 kinase inhibition and significantly exhibited higher therapeutic potential to alter the expression levels of VEGF, p53, and cyclin D than doxorubicin [1].

VEGFR-2 inhibition PIM-1 kinase dual kinase inhibition apoptosis induction

Thieno[2,3-b]pyridine Demonstrates Unique Metal Complexation Behavior Versus Thieno[3,2-b]pyridine: Sulfur Atom Plays Critical Role in Magnesium Ion Binding

An NMR study of the complexation of magnesium ions by annelated thiophenic NADH models was performed comparing thieno[2,3-b]pyridine and thieno[3,2-b]pyridine derivatives. The behavior of the thieno[2,3-b] derivative was found to be different from that of the thieno[3,2-b] derivative: in the former, the sulfur atom plays an important role in the complexation, whereas in the [3,2-b] isomer this sulfur-mediated coordination was not observed [1]. Additionally, the reactivity of the thiophenic annelated NADH models based on the [2,3-b] scaffold was very superior to that of quinoline analogs, and comparable to the reactivity of common models such as N-benzyl 1,4-dihydronicotinamide (BNAH) [1].

metal complexation NADH models coordination chemistry isomer comparison

3-Amino-thieno[2,3-b]pyridine Derivatives as c-Src Inhibitors: HTS-Derived Scaffold with X-Ray Validated ATP-Pocket Binding Mode

A 3-amino-thieno[2,3-b]pyridine derivative was discovered during a high-throughput screening (HTS) campaign and subsequently elaborated into a novel series of c-Src inhibitors [1]. Molecular modeling as well as X-ray crystallographic studies on one active compound allowed the researchers to hypothesize ligand orientation and interactions within the ATP hydrophobic pocket, providing direct structural evidence of the scaffold's binding mode [1]. Design and synthesis of structural analogs then led to new ligands possessing efficient enzymatic and cellular c-Src inhibition, with structure-activity relationship elements disclosed that shed light on the role played by substituents on the thienopyridine ring as well as the impact of other aromatic moieties in the molecule when interacting with the enzyme [1].

c-Src kinase HTS hit X-ray crystallography ATP-binding pocket

Thieno[2,3-b]pyridine Derivatives as Multidrug Resistance Modulators: Patent-Validated Enhancement of Chemotherapy Efficacy

A granted US patent (9,908,893) assigned to the Latvian Institute of Organic Synthesis claims thieno[2,3-b]pyridines of general formula (I) with defined substituent patterns (R1 = Me, C₆H₅, 3,4,5-(OMe)₃C₆H₂, NH₂; R2 = H, CN, COMe, COOC₁₋₄alkyl, etc.; R3 = substituted aryl/heteroaryl) as multidrug resistance modulators to increase the effectiveness of chemotherapy in cancer treatment [1]. This patent specifically validates the thieno[2,3-b]pyridine scaffold—not other thienopyridine isomers—for MDR modulation applications. The claimed compounds are designed to reverse chemoresistance and enhance the efficacy of conventional chemotherapeutic agents [1].

multidrug resistance cancer chemotherapy MDR reversal P-gp modulation

Synthesis and Investigation of Anti-proliferative Thieno[2,3-b]pyridine Derivatives with Enhanced Solubility: Optimized Analogues Achieve Low Nanomolar IC₅₀ with Improved Drug-like Properties

A total of 49 new analogues across seven different series of thieno[2,3-b]pyridine derivatives were synthesized to address the known limitation of poor solubility in this compound class while maintaining anti-proliferative activity [1]. The compounds were examined using molecular modeling docking studies followed by biological testing at the Auckland Cancer Society Research Centre and the National Cancer Institute. A number of highly bioactive compounds were discovered that, additionally, had improved solubility compared to previous analogues, specifically compounds 19b and 19e [1]. These compounds demonstrated IC₅₀ values in the low nanomolar range—the lowest recorded for the known thienopyridine derivatives at the time of publication [1].

antiproliferative activity solubility optimization PLC-δ inhibition drug-like properties

Priority Application Scenarios for Thieno[2,3-b]pyridine (CAS 272-23-1) in Drug Discovery and Chemical Research


Kinase Inhibitor Lead Discovery Programs Targeting c-Src, Pim-1, VEGFR-2, DRAK2, or FAK

Thieno[2,3-b]pyridine is the scaffold of choice for kinase inhibitor programs targeting the ATP-binding pocket of multiple clinically relevant kinases. The scaffold has been validated through X-ray crystallography for c-Src, demonstrating definitive ATP-pocket occupancy and enabling structure-based drug design [1]. Derivatives have achieved dual VEGFR-2/PIM-1 inhibition with apoptosis induction exceeding doxorubicin [2], nanomolar DRAK2 inhibition with in vivo β-cell protection [3], and FAK inhibition with IC₅₀ values of 50.98–54.96 nM [4]. The 3-amino substituted derivatives provide a particularly versatile entry point for lead optimization with established synthetic routes [1].

Multidrug Resistance (MDR) Reversal in Combination Chemotherapy Development

For oncology programs developing chemosensitization strategies, thieno[2,3-b]pyridine derivatives represent a patent-validated scaffold for MDR modulation [5]. The granted US patent (9,908,893) specifically claims thieno[2,3-b]pyridines of defined formula (I) as agents that increase the effectiveness of chemotherapy by reversing multidrug resistance [5]. This established intellectual property position and validated biological activity make the scaffold a rational choice for combination therapy development where chemoresistance limits conventional treatment efficacy.

Coordination Chemistry and Bioinorganic Catalyst Design Requiring Sulfur-Mediated Metal Binding

In applications requiring specific metal coordination behavior, thieno[2,3-b]pyridine offers unique advantages over its isomeric counterparts. NMR studies have demonstrated that the [2,3-b] isomer uniquely engages its sulfur atom in magnesium ion complexation, whereas the [3,2-b] isomer does not exhibit this sulfur-mediated coordination [6]. Additionally, thieno[2,3-b]pyridine-based NADH models exhibit reactivity superior to quinoline analogs and comparable to BNAH, with the added advantage of functioning under conditions where BNAH is significantly less effective [6]. This differentiated coordination chemistry makes the [2,3-b] scaffold essential for catalyst design and metallodrug development where sulfur participation in metal binding is required.

Antiproliferative Agent Development with Optimized Solubility for In Vivo Efficacy Studies

For programs requiring both high potency and favorable drug-like properties, thieno[2,3-b]pyridine derivatives offer a demonstrated path to optimization. Systematic SAR studies across 49 new analogues have yielded compounds (19b, 19e) with IC₅₀ values in the low nanomolar range—the lowest recorded for thienopyridine derivatives at the time of publication—while simultaneously improving solubility over previous analogues [7]. This validated optimization trajectory supports procurement of the parent scaffold for medicinal chemistry campaigns targeting PLC-δ inhibition or other antiproliferative mechanisms in cancer cell lines including HCT-116, MDA-MB-231, HepG-2, Caco-2, MCF-7, and PC-3 [2] [7].

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